N-(3-chlorophenyl)-3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide
Description
N-(3-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives
Properties
Molecular Formula |
C27H21ClN2O4 |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H21ClN2O4/c1-15-10-11-20-17(14-33-25(20)16(15)2)12-23(31)30-24-21-8-3-4-9-22(21)34-26(24)27(32)29-19-7-5-6-18(28)13-19/h3-11,13-14H,12H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
ZKSOYGPTZTXGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group and the acetamido moiety. Common reagents used in these reactions include halogenating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE include other benzofuran derivatives with varying substituents. Examples include:
- 3-(2-Benzofuranyl)-N-(3-chlorophenyl)propanamide
- 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamide
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-3-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
